4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperidine
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves several steps including ring opening, ring closure reactions, and the use of different organic acids. Typically, these syntheses involve the conversion of organic acids into corresponding esters, hydrazides, and then to the desired oxadiazole derivatives. The specific methods and reagents used depend on the desired final structure and the functional groups present in the starting materials. For compounds similar to the one , typical synthetic routes may involve nucleophilic substitution reactions, use of reagents like N,N-dimethylformamide (DMF), and sodium hydride for the creation of oxadiazole rings and the attachment of various substituents to the piperidine core (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds within this class is often confirmed through various analytical techniques such as spectral analysis, X-ray crystallography, and quantum chemical studies. These analyses help to establish the exact configuration and conformation of the molecular frameworks involved. For example, DFT (Density Functional Theory) calculations and X-ray diffraction studies are common methods used to determine the geometrical and electronic structure of such compounds, providing insights into their reactivity and properties (Şahin et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of this compound would likely involve interactions typical of oxadiazoles, benzofurans, and piperidines. This includes nucleophilic attacks, potential for forming hydrogen bonds, and the ability to undergo various organic reactions such as substitutions, eliminations, and additions. The specific chemical behaviors would depend on the substituents and their positions on the rings, influencing the compound's reactivity towards different reagents and under different conditions.
Physical Properties Analysis
Physical properties such as solubility, melting point, boiling point, and crystallinity can be influenced by the compound's molecular structure. These properties are critical for determining the compound's suitability for different applications and its behavior under various environmental conditions. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be used to study these properties in detail.
Chemical Properties Analysis
The chemical properties of such compounds typically include their reactivity, stability, and interactions with biological molecules. The presence of the 1,2,4-oxadiazole ring, for example, could impart certain electron-withdrawing characteristics, affecting the compound’s reactivity. Additionally, the specific functional groups present can dictate the compound's acid-base behavior, redox characteristics, and potential for forming specific types of chemical bonds.
References
- (Khalid et al., 2016) - Synthesis, Spectral Analysis, and Biological Evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfides.
- (Şahin et al., 2012) - 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one: Synthesis, characterization, X-ray, and DFT structures.
properties
IUPAC Name |
(6-methoxy-3-methyl-1-benzofuran-2-yl)-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-12(2)19-22-20(28-23-19)14-7-9-24(10-8-14)21(25)18-13(3)16-6-5-15(26-4)11-17(16)27-18/h5-6,11-12,14H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAQFBWZGDRJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCC(CC3)C4=NC(=NO4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperidine |
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